molecular formula C22H18N2O4S B2491582 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 536732-80-6

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2491582
CAS RN: 536732-80-6
M. Wt: 406.46
InChI Key: CSAZQTXLECXHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide" belongs to a class of organic compounds known for their complex molecular structures and potential for diverse chemical properties and reactions. Such compounds are of interest in various scientific disciplines, including supramolecular chemistry, due to their potential applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of similar compounds into nanometer-sized structures stabilized by hydrogen bonding showcases their versatility and the interest in their detailed study (Cantekin, de Greef, & Palmans, 2012).

Synthesis Analysis

The synthesis of complex compounds like the one often involves multi-step reactions, starting from simpler molecules and building up to the desired structure. Key steps might include the formation of the thiazol and chromene rings, followed by their functionalization and eventual coupling. While specific synthesis pathways for this compound are not directly available, literature on similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, highlights the use of multi-component reactions, showcasing the intricacies and challenges in synthesizing such complex molecules (Kaushik et al., 2019).

Molecular Structure Analysis

The molecular structure of "N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide" features several functional groups and rings, which contribute to its chemical behavior. The presence of a thiazol ring, a chromene moiety, and a carboxamide group suggests a molecule with a rich set of chemical and physical properties, capable of engaging in various types of interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions and Properties

Compounds with such complex structures are likely to undergo a range of chemical reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present. The electron-rich areas of the molecule, such as the ether and thiazol rings, might be susceptible to electrophilic attack, while the carboxamide group could engage in nucleophilic reactions. Studies on similar compounds, like benzimidazoles, quinoxalines, and benzo[d]diazepines, provide insights into the types of reactions that can be expected for such molecules (Ibrahim, 2011).

Scientific Research Applications

Antimicrobial Activity

  • N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and its derivatives have been synthesized and evaluated for antimicrobial activity. Some compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Synthesis Methods

  • Microwave-assisted synthesis methods have been employed for rapid and environmentally friendly production of similar compounds (Raval et al., 2012).
  • Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the compound , have been synthesized and reacted with S-methylisothiosemicarbazide hydroiodide, forming various derivatives with potential applications (Vetyugova et al., 2018).

Crystal Structure Analysis

  • The crystal structures of similar compounds have been studied to understand their molecular conformations and potential applications in various fields (Reis et al., 2013).

Synthesis of Derivatives for Biological Evaluation

  • Derivatives of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and evaluated for their potential biological activities, such as antioxidant and antimicrobial properties (Saeed & Ibrar, 2011).

Application in Living Cells

  • Certain derivatives have been used for the detection of ions like Cr3+ in living cells, demonstrating the compound's potential in biological and chemical sensing applications (Mani et al., 2018).

Biophysical Studies

  • Novel derivatives have been synthesized and their interactions with biological molecules like serum albumins have been studied, indicating the compound's potential in biophysical research and drug development (Paul et al., 2019).

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-3-27-16-10-8-14(9-11-16)19-13(2)29-22(23-19)24-20(25)17-12-15-6-4-5-7-18(15)28-21(17)26/h4-12H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAZQTXLECXHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.